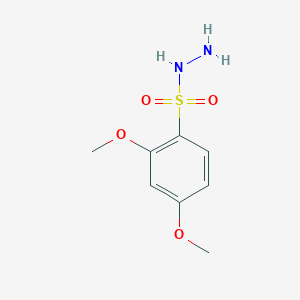![molecular formula C16H15N3O2 B2818851 N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide CAS No. 1394763-81-5](/img/structure/B2818851.png)
N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide, also known as NAFP, is a synthetic compound that has been gaining attention in the field of scientific research. This compound is widely used in the study of various biological processes and has shown promising results in different experiments.
作用机制
N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide inhibits the activity of metalloproteases by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down extracellular matrix proteins, which are essential for the maintenance of healthy tissues. By inhibiting the activity of metalloproteases, N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide can prevent the progression of diseases that are characterized by the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, which are essential processes for the metastasis of cancer. N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body. This makes N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide a potential therapeutic agent for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide in lab experiments is its ability to inhibit the activity of metalloproteases in a selective manner. This means that it can inhibit the activity of specific metalloproteases without affecting the activity of other enzymes. However, one of the limitations of using N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide in lab experiments is its relatively low solubility in water. This can make it difficult to dissolve in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide in scientific research. One potential direction is the development of N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide-based therapeutics for the treatment of cancer and inflammatory diseases. Another potential direction is the study of the effects of N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide on other biological processes, such as cell signaling and gene expression. Additionally, the development of new synthesis methods for N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide may improve its solubility and increase its potential for use in lab experiments.
Conclusion:
In conclusion, N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide is a synthetic compound that has shown promising results in scientific research. Its ability to inhibit the activity of metalloproteases makes it a potential therapeutic agent for the treatment of various diseases. While there are limitations to its use in lab experiments, the future directions for the use of N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide in scientific research are promising.
合成方法
The synthesis of N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide involves the reaction of naphthalene-2-carboxylic acid with thionyl chloride to form naphthalene-2-yl chloride. This intermediate product is then reacted with N-(cyanomethyl)formamide to form the final product, N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide has been widely used in scientific research due to its ability to inhibit the activity of various enzymes. It has been shown to inhibit the activity of metalloproteases, which are enzymes that play a crucial role in the breakdown of extracellular matrix proteins. This makes N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide a potential therapeutic agent for the treatment of various diseases, such as cancer and arthritis.
属性
IUPAC Name |
N-[3-(cyanomethylamino)-3-oxopropyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c17-8-10-18-15(20)7-9-19-16(21)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7,9-10H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIPTMZKXGEUKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

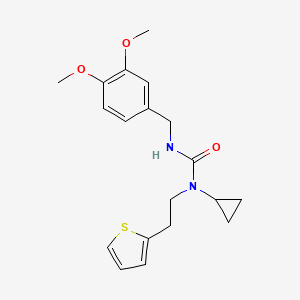
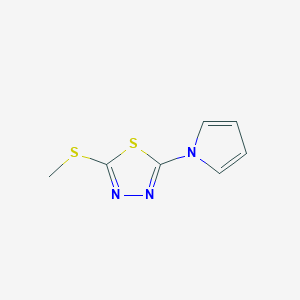
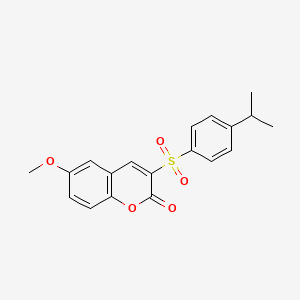
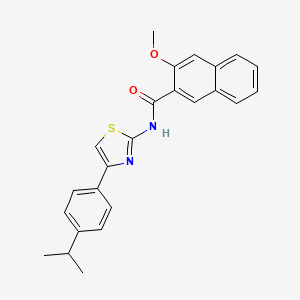
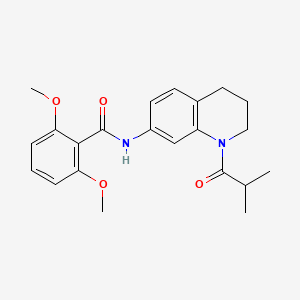

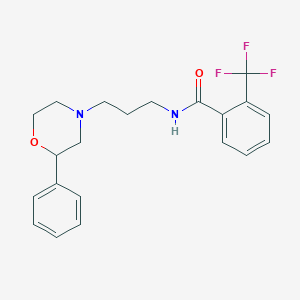
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2818780.png)
![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B2818781.png)

![3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid](/img/structure/B2818786.png)
![3-cyclopentyl-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2818788.png)
